![molecular formula C23H18N6O B2990994 7-(pyridin-3-yl)-6-(o-tolyl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine CAS No. 923172-58-1](/img/structure/B2990994.png)
7-(pyridin-3-yl)-6-(o-tolyl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(pyridin-3-yl)-6-(o-tolyl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine is a useful research compound. Its molecular formula is C23H18N6O and its molecular weight is 394.438. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
7-(pyridin-3-yl)-6-(o-tolyl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine is a novel compound that has garnered attention due to its potential biological activities. This article will explore its synthesis, biological evaluation, and mechanisms of action based on diverse research findings.
Synthesis
The compound was synthesized through a multi-step process involving the condensation of pyridine derivatives with chromeno-tetrazole frameworks. The synthetic route typically includes:
- Formation of the Chromeno Framework : Utilizing appropriate starting materials such as o-tolyl and pyridine derivatives.
- Tetrazole Formation : The introduction of tetrazole moieties through cyclization reactions.
- Purification and Characterization : Characterized using techniques like NMR and mass spectrometry to confirm structure and purity.
Antimicrobial Properties
Recent studies have indicated that compounds within the tetrazolo-pyrimidine class exhibit significant antimicrobial properties. For instance, derivatives similar to this compound were evaluated against various bacterial strains. The results showed:
- Inhibition Zones : Compounds demonstrated inhibition zones comparable to standard antibiotics.
- Minimum Inhibitory Concentration (MIC) : MIC values ranged from 16 to 128 µg/mL, indicating potent activity against Gram-positive and Gram-negative bacteria .
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory effects. In vivo studies using animal models revealed:
- Reduction in Inflammatory Markers : Administration led to decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.
- Pain Relief : Behavioral assessments indicated significant pain relief in models of acute inflammation .
Anticancer Potential
The anticancer activity of this compound has been explored in various cancer cell lines:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF7 | 10 | Induction of apoptosis via caspase activation |
HCT116 | 15 | Cell cycle arrest at G2/M phase |
HepG2 | 12 | Inhibition of PI3K/Akt signaling pathway |
A549 | 8 | Modulation of Bcl-2 family proteins |
These findings suggest that the compound may exert its anticancer effects through multiple pathways, including apoptosis induction and cell cycle disruption .
The biological activities of this compound can be attributed to its structural features:
- Pyridine Ring : Known for enhancing binding affinity to biological targets.
- Tetrazole Moiety : Imparts unique electronic properties that can interact with enzymes or receptors.
- Chromeno Framework : Provides stability and facilitates interactions with cellular components.
Case Studies
Several case studies have highlighted the efficacy of similar compounds in clinical settings:
- A study on a related derivative demonstrated significant tumor regression in breast cancer patients when combined with conventional chemotherapy .
- Another investigation showed improvement in symptoms for patients with chronic inflammatory diseases after treatment with tetrazole-containing compounds .
Propriétés
IUPAC Name |
9-(2-methylphenyl)-11-pyridin-3-yl-8-oxa-12,13,14,15,17-pentazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,13,15-hexaene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N6O/c1-14-7-2-3-9-16(14)22-19-20(17-10-4-5-11-18(17)30-22)25-23-26-27-28-29(23)21(19)15-8-6-12-24-13-15/h2-13,21-22H,1H3,(H,25,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCHVKAABMKPPQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2C3=C(C4=CC=CC=C4O2)NC5=NN=NN5C3C6=CN=CC=C6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.